molecular formula C17H15ClN4O2S B3672290 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea

1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea

Cat. No.: B3672290
M. Wt: 374.8 g/mol
InChI Key: HFIJJLNEIHCERC-UHFFFAOYSA-N
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Description

1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. Its unique structure, which includes a thiadiazole ring, a phenylurea moiety, and a chlorinated phenoxy group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxy Group: The chlorinated phenoxy group can be introduced through a nucleophilic substitution reaction using 4-chloro-2-methylphenol and an appropriate leaving group.

    Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate thiadiazole derivative with phenyl isocyanate to form the desired phenylurea compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring and phenylurea moiety can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A related compound with herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar structural features.

    Mecoprop: A phenoxy herbicide with a similar mode of action.

Uniqueness: 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-11-9-12(18)7-8-14(11)24-10-15-21-22-17(25-15)20-16(23)19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIJJLNEIHCERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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